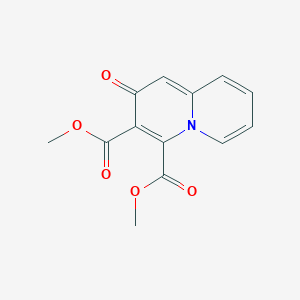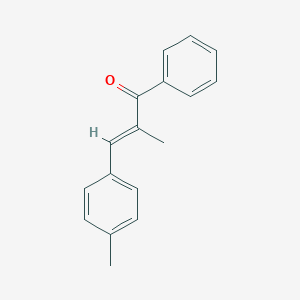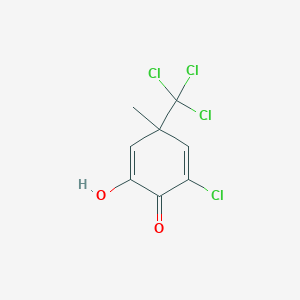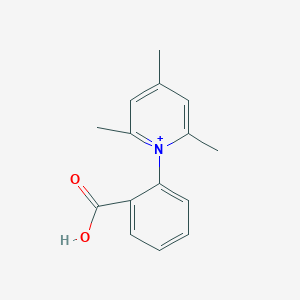![molecular formula C21H30O6S B289859 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate, also known as HMA-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. HMA-1 is a selective and potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has been linked to a number of physiological and biochemical effects.
作用机制
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate works by inhibiting the enzyme MAGL, which is responsible for the breakdown of the endocannabinoid 2-AG. Inhibition of MAGL leads to an increase in 2-AG levels, which can activate cannabinoid receptors and lead to a number of physiological and biochemical effects.
Biochemical and Physiological Effects:
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate has been shown to have a number of biochemical and physiological effects. In addition to reducing pain and inflammation, 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate has been shown to have anti-cancer properties, and may also have potential in the treatment of neurological disorders such as epilepsy and anxiety.
实验室实验的优点和局限性
One of the advantages of 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate is its selectivity for MAGL, which reduces the potential for off-target effects. However, one of the limitations of 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for research involving 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate. One area of interest is in the development of more potent and selective MAGL inhibitors. Another area of interest is in the development of new therapeutic applications for 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate, such as in the treatment of neurological disorders. Finally, further research is needed to fully understand the long-term effects of 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate and its potential for clinical use.
合成方法
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate can be synthesized using a multi-step process, which involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-methoxy-3-phenylpropanoic acid. This intermediate is then reacted with sulfuric acid and acetic anhydride to form the corresponding acid chloride, which is then reacted with 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane in the presence of a base to form 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate.
科学研究应用
5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the main areas of research has been in the treatment of pain and inflammation. Studies have shown that inhibition of MAGL by 5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate leads to an increase in 2-AG levels, which can reduce pain and inflammation in animal models.
属性
分子式 |
C21H30O6S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
[(1R,3aR,7aS)-5-hydroxy-4-[(3-methoxyphenyl)methylsulfonyl]-3a,7a-dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-yl] acetate |
InChI |
InChI=1S/C21H30O6S/c1-14(22)27-18-9-11-21(3)19(17(23)8-10-20(18,21)2)28(24,25)13-15-6-5-7-16(12-15)26-4/h5-7,12,17-19,23H,8-11,13H2,1-4H3/t17?,18-,19?,20-,21+/m1/s1 |
InChI 键 |
RYUPDZNILOBBPL-XBFLDVLASA-N |
手性 SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@@]1(CCC(C2S(=O)(=O)CC3=CC(=CC=C3)OC)O)C)C |
SMILES |
CC(=O)OC1CCC2(C1(CCC(C2S(=O)(=O)CC3=CC(=CC=C3)OC)O)C)C |
规范 SMILES |
CC(=O)OC1CCC2(C1(CCC(C2S(=O)(=O)CC3=CC(=CC=C3)OC)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tetramethyl spiro[1,3-dithiole-2,4'-(4'H)-thiochromene]-2',3',4,5-tetracarboxylate](/img/structure/B289776.png)
![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)
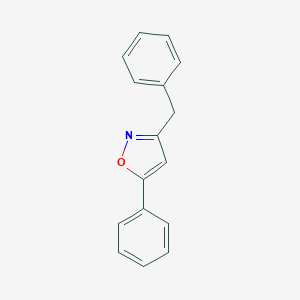
![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)

